2,6-Dioxocyclohexanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

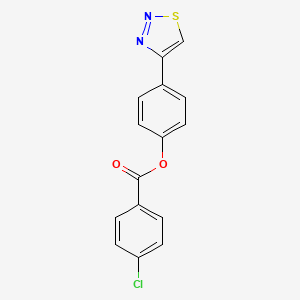

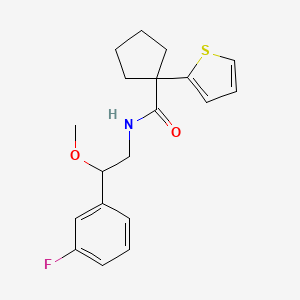

2,6-Dioxocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,6-Dioxocyclohexanecarbonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation provided by chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxocyclohexanecarbonitrile, such as its melting point, boiling point, and density, can be found in the documentation provided by chemical suppliers .Scientific Research Applications

Organometallic Chemistry and Complex Synthesis

Research on 2,6-Dioxocyclohexanecarbonitrile has led to insights in organometallic chemistry. Yalpani et al. (1982) discovered that hexaethylidenecyclohexane, a related compound, reacts with chromium tricarbonyl-triacetonitrile to form complex structures useful in the synthesis of organic compounds (Yalpani et al., 1982).

Electrocatalysis

Ranganathan et al. (1999) studied the effects of various solvents including cyclohexane on the electrocatalysis properties of glassy carbon electrodes. This research has implications for understanding how 2,6-Dioxocyclohexanecarbonitrile might interact in similar electrochemical environments (Ranganathan et al., 1999).

Asymmetric Synthesis

Jang et al. (2015) developed an asymmetric synthetic protocol using 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones and 2-alkylidenemalononitriles, which can lead to the creation of compounds structurally similar to 2,6-Dioxocyclohexanecarbonitrile. This process is important for synthesizing chiral cyclohexane analogs (Jang et al., 2015).

Catalytic Processes

The work by Fusco and Lattanzi (2011) on the synthesis of cyclohexanone derivatives through double Michael addition highlights the potential of 2,6-Dioxocyclohexanecarbonitrile in catalytic processes (Fusco & Lattanzi, 2011).

Anion Receptor Applications

Sessler et al. (2004) synthesized a diamidopyridinedipyrromethane macrocycle with high selectivity for specific anions. This research is relevant for understanding the binding properties of similar cyclic compounds like 2,6-Dioxocyclohexanecarbonitrile (Sessler et al., 2004).

Photocatalysis

Zhou et al. (2006) explored the photocatalytic properties of tricarbonyl(η5-cyclohexadienyl)manganese complexes, offering insights into the light-induced chemical reactions relevant to 2,6-Dioxocyclohexanecarbonitrile (Zhou et al., 2006).

Dioxygen Activation in Organic Synthesis

Rydel-Ciszek et al. (2023) investigated the use of dioxygen in the oxidation of cyclohexene, which relates to the potential applications of 2,6-Dioxocyclohexanecarbonitrile in similar oxidation reactions (Rydel-Ciszek et al., 2023).

Safety And Hazards

properties

IUPAC Name |

2,6-dioxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSUSVSHXVOWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxocyclohexanecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)

![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)